3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H19BrN2O3S and a molecular weight of 459.35616 . This compound is known for its unique chemical structure, which includes a bromine atom, a methyl group, and a sulfonyl-substituted aniline moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves multiple steps. One common method includes the reaction of 3-bromo-4-methylaniline with 4-[(methylanilino)sulfonyl]benzoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide can be compared with other similar compounds, such as:
N-Methyl 4-bromo-3-methoxybenzamide: This compound has a similar structure but with a methoxy group instead of a sulfonyl-substituted aniline moiety.
Benzamide, N-(4-methoxyphenyl)-3-bromo-: This compound also contains a bromine atom and a methoxy group, but lacks the sulfonyl-substituted aniline moiety.
Benzamide, N-(4-bromophenyl)-3-methoxy-: Similar to the previous compound, but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19BrN2O3S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19BrN2O3S/c1-15-8-9-16(14-20(15)22)21(25)23-17-10-12-19(13-11-17)28(26,27)24(2)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,23,25) |
InChI Key |
UPGFYFVRQLAAQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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